molecular formula C6H4F3NO B1316261 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone CAS No. 130408-89-8

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

Cat. No.: B1316261
CAS No.: 130408-89-8
M. Wt: 163.1 g/mol
InChI Key: RJDXBZJGMUWDDH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone is a fluorinated aromatic ketone with the molecular formula C7H5F3NO. This compound features a trifluoromethyl group attached to a pyrrole ring, making it a unique structure in organic chemistry. It is known for its distinct chemical properties and is used in various scientific research fields.

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone typically involves the reaction of pyrrole with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of fluorinated compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological systems.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other biochemical interactions. The specific pathways involved depend on the context of its use in research or potential therapeutic applications.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone can be compared with similar compounds such as:

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: This compound has a similar structure but with the trifluoromethyl group attached to a different position on the pyrrole ring.

    2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone: This compound includes a methyl group in addition to the trifluoromethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-1-2-10-3-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDXBZJGMUWDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565025
Record name 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-89-8
Record name 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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